3-Bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine 3-Bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14662253
InChI: InChI=1S/C8H8BrN3/c1-5-3-4-10-8-7(9)6(2)11-12(5)8/h3-4H,1-2H3
SMILES:
Molecular Formula: C8H8BrN3
Molecular Weight: 226.07 g/mol

3-Bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC14662253

Molecular Formula: C8H8BrN3

Molecular Weight: 226.07 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C8H8BrN3
Molecular Weight 226.07 g/mol
IUPAC Name 3-bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C8H8BrN3/c1-5-3-4-10-8-7(9)6(2)11-12(5)8/h3-4H,1-2H3
Standard InChI Key HIUOHLUOIHOAST-UHFFFAOYSA-N
Canonical SMILES CC1=CC=NC2=C(C(=NN12)C)Br

Introduction

Chemical Structure and Molecular Characteristics

Structural Features

3-Bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine features a bicyclic framework where a pyrazole ring (positions 1–5) is fused to a pyrimidine ring (positions 5–7) . Key substituents include:

  • Bromine at position 3, enabling electrophilic substitution reactions.

  • Methyl groups at positions 2 and 7, influencing electronic and steric properties .

The canonical SMILES representation is CC1=CC=NC2=C(C(=NN12)C)Br\text{CC1=CC=NC2=C(C(=NN12)C)Br}, reflecting the connectivity and substituent positions .

Table 1: Molecular Data

PropertyValueSource
Molecular FormulaC8H8BrN3\text{C}_8\text{H}_8\text{BrN}_3
Molecular Weight226.07 g/mol
Density1.67 g/cm³
IUPAC Name3-bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine

Synthesis and Reaction Chemistry

Synthetic Routes

The compound is synthesized via a two-step protocol:

  • Cyclization: 3-Aminopyrazole reacts with 1,3-dicarbonyl compounds (e.g., acetylacetone) to form the pyrazolo[1,5-a]pyrimidine core .

  • Functionalization:

    • Bromination: Electrophilic bromination at position 3 using Br2\text{Br}_2 in chloroform or acetic acid .

    • Methylation: Methyl groups are introduced via alkylation or using methylating agents like methyl iodide .

Key Reaction Conditions:

  • Bromination proceeds regioselectively at position 3 due to electron-rich regions identified via HMO calculations .

  • Methylation at positions 2 and 7 is achieved under basic conditions, preserving the bromine substituent .

Reactivity

The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl groups enhance stability against oxidation . Nitration studies on analogous compounds show reagent-dependent regioselectivity, with nitric acid/sulfuric acid favoring position 3 and nitric acid/acetic anhydride targeting position 6 .

Physicochemical Properties

Spectral Characteristics

  • 1H^1\text{H} NMR: Protons at position 3 and 6 exhibit distinct deshielding:

    • H-3: δ8.818.83ppm\delta \approx 8.81–8.83 \, \text{ppm} (doublet) .

    • H-6: δ7.327.63ppm\delta \approx 7.32–7.63 \, \text{ppm} (multiplet) .

  • IR: C-Br stretch observed at 560cm1\sim 560 \, \text{cm}^{-1} .

  • Mass Spectrometry: Molecular ion peak at m/z=226.07m/z = 226.07 .

Solubility and Stability

The compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., chloroform, DMSO). Stability under ambient conditions is attributed to the electron-withdrawing bromine and steric protection from methyl groups .

Applications in Medicinal Chemistry

Drug Discovery

The compound serves as a precursor for:

  • Kinase Inhibitors: Functionalization at position 3 introduces pharmacophores targeting ATP-binding sites .

  • Antimicrobial Agents: Hybrid derivatives with triazole moieties show broad-spectrum activity .

Case Study: Anticancer Derivative

Replacement of bromine with a carboxylic acid group (e.g., 3-bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid) yields compounds with enhanced solubility and tumor selectivity .

Analytical and Industrial Considerations

Quality Control

  • HPLC: Purity assessment using C18 columns with UV detection at 254 nm .

  • Elemental Analysis: Validates stoichiometry (e.g., C: 36.05%, H: 2.05%, N: 21.40%) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator